3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC15864218
Molecular Formula: C20H30ClNO6S
Molecular Weight: 448.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30ClNO6S |
|---|---|
| Molecular Weight | 448.0 g/mol |
| IUPAC Name | tert-butyl 3-[(3-chlorophenyl)-(2-methylsulfonyloxyethoxy)methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H30ClNO6S/c1-20(2,3)28-19(23)22-10-6-8-16(14-22)18(15-7-5-9-17(21)13-15)26-11-12-27-29(4,24)25/h5,7,9,13,16,18H,6,8,10-12,14H2,1-4H3 |
| Standard InChI Key | ZMTJLEIJKMAMOU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCOS(=O)(=O)C |
Introduction
Chemical Structure and Functional Group Analysis
Core Structural Components
The compound’s architecture features three primary components:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle that serves as a central scaffold. The piperidine ring is substituted at the 3-position with a bulky functional group, influencing its conformational flexibility and reactivity .
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Tert-Butyl Ester Group: Positioned at the 1-position of the piperidine ring, this group acts as a protective moiety for carboxylic acids, enhancing the compound’s stability during synthetic modifications .
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Methanesulfonyloxy-Ethoxy-Chlorophenyl Branch: A branched substituent at the 3-position of the piperidine ring, comprising a chlorinated aromatic ring (3-chlorophenyl), an ethoxy linker, and a methanesulfonyloxy () group. This segment contributes to the compound’s steric bulk and electrophilic reactivity.
The stereochemistry of the molecule is defined by the chiral centers at the 3-position of the piperidine ring and the methoxy-carbonyl group, as indicated by its InChIKey ZMTJLEIJKMAMOU-UHFFFAOYSA-N .
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis of this compound typically follows a multi-step protocol, as outlined in patent literature and synthetic methodologies :
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Formation of the Piperidine Core:
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Introduction of the Chlorophenyl-Methanesulfonyloxy Branch:
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Deprotection and Functionalization:
Optimization and Yield Considerations
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Reagent Ratios: Stoichiometric excess of methanesulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion of hydroxyl intermediates to sulfonate esters .
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Temperature Control: Reactions conducted at minimize side reactions such as ester hydrolysis or epimerization.
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Purification: Silica gel chromatography (eluent: petroleum ether/ethyl acetate) achieves >98% purity, as reported by suppliers like Acmec .
| Parameter | Value/Condition | Source |
|---|---|---|
| Reaction Temperature | ||
| Solvent | Dichloromethane | |
| Catalyst | Triethylamine | |
| Yield | 75–90% (estimated) |
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s structural complexity and reactive functional groups make it a valuable intermediate for:
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Peptidomimetics: The piperidine scaffold mimics proline residues in peptides, enabling drug candidates to resist enzymatic degradation.
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Kinase Inhibitors: Methanesulfonyloxy groups participate in hydrogen bonding with kinase active sites, as seen in analogs targeting tyrosine kinases.
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